3-(4-Fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
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Description
3-(4-fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide is an aromatic ether.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized by reacting 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, resulting in a structure belonging to the orthorhombic space group with specific geometric parameters (Xu Liang, 2009).
Carcinogenic Metabolite Synthesis
- The compound is a potential proximate carcinogen of environmentally occurring carcinogens, synthesized through various approaches including the Wittig reaction and Suzuki cross-coupling (Subodh Kumar, 2001).
Fluorescence Probes and pH Sensing
- Analogous compounds have been used in creating fluorescent probes for sensing magnesium and zinc cations, demonstrating sensitivity to pH changes in certain conditions (K. Tanaka et al., 2001).
High-Performance Material Synthesis
- Related compounds have been synthesized for use in creating high-performance, bendable, flame retardant, and transparent epoxy thermosets, demonstrating significant potential in material science (C. Lin et al., 2016).
Anti-Inflammatory Applications
- Compounds with a similar structure have shown potent inhibitory effects on LPS-induced nitric oxide production, indicating potential anti-inflammatory applications (Yu-Chang Chen et al., 2013).
Properties
IUPAC Name |
3-(4-fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO4S/c1-25-16-7-3-14(4-8-16)22-21(27-17-9-5-15(23)6-10-17)19-12-11-18(26-2)13-20(19)28(22)24/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHKAFLEPLFVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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